4-(3-Oxobutyl)phenyl butyrate
Description
4-(3-Oxobutyl)phenyl butyrate (CAS 72727-70-9) is an ester derivative of butyric acid, featuring a 4-(3-oxobutyl)phenol moiety. Its molecular formula is C₁₄H₁₈O₃, with an average molecular mass of 234.29 g/mol . Structurally, it combines a butyrate (C₄) acyl chain with a phenolic backbone modified by a 3-oxobutyl group. The compound’s synthesis likely follows esterification protocols similar to those used for related esters, such as Steglich esterification or acid-catalyzed condensation .
Properties
CAS No. |
72727-70-9 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] butanoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-14(16)17-13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3 |
InChI Key |
HFHMAFJEDGPVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl butyrate typically involves the esterification of 4-(3-oxobutyl)phenol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of 4-(3-Oxobutyl)phenyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxobutyl)phenyl butyrate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Oxobutyl)phenyl butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard compound for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-(3-Oxobutyl)phenyl butyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 4-(3-Oxobutyl)phenyl butyrate and its analogs:
Structural and Physicochemical Differences
- Acyl Chain Length: Butyrate (C₄) vs. acetate (C₂), valerate (C₅).
- Functional Groups : The 3-oxobutyl moiety in all compounds introduces a ketone group, enhancing reactivity in condensation or nucleophilic addition reactions .
Spectroscopic Characterization
- NMR and HRMS : Related sulfonate esters (e.g., 4-(3-oxobutyl)phenyl benzylsulfonate) have been characterized via ¹H/¹³C NMR and high-resolution mass spectrometry, confirming structural integrity . Similar methods apply to butyrate.
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